molecular formula C15H15NOS B12893807 Cyclohexanone, 2-(1-isoquinolinylthio)- CAS No. 58006-84-1

Cyclohexanone, 2-(1-isoquinolinylthio)-

Katalognummer: B12893807
CAS-Nummer: 58006-84-1
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: TVXCOFKBKRHVTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 2-(1-isoquinolinylthio)- is an organic compound that features a cyclohexanone moiety bonded to an isoquinolinylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(1-isoquinolinylthio)- typically involves the reaction of cyclohexanone with isoquinoline-1-thiol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for Cyclohexanone, 2-(1-isoquinolinylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, continuous flow systems, and efficient purification techniques to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-(1-isoquinolinylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isoquinolinylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 2-(1-isoquinolinylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclohexanone, 2-(1-isoquinolinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The isoquinolinylthio group can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone without the isoquinolinylthio group.

    Isoquinoline-1-thiol: The thiol precursor used in the synthesis of the compound.

    Cyclohexanone, 2-(1-pyridinylthio)-: A similar compound with a pyridinylthio group instead of an isoquinolinylthio group.

Uniqueness

Cyclohexanone, 2-(1-isoquinolinylthio)- is unique due to the presence of both the cyclohexanone and isoquinolinylthio moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Eigenschaften

58006-84-1

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

2-isoquinolin-1-ylsulfanylcyclohexan-1-one

InChI

InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI-Schlüssel

TVXCOFKBKRHVTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.